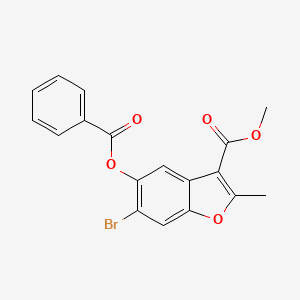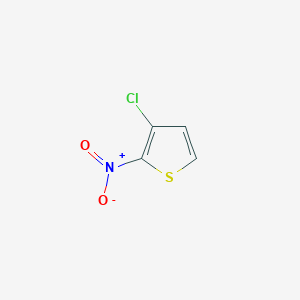
3-クロロ-2-ニトロチオフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both chlorine and nitro groups on the thiophene ring makes 3-Chloro-2-nitrothiophene a valuable intermediate in organic synthesis and various chemical reactions.
科学的研究の応用
3-Chloro-2-nitrothiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
Target of Action
niger . These compounds likely interact with various proteins or enzymes within these organisms, disrupting their normal function.
Mode of Action
It is suggested that similar compounds, such as 2-chloro-3,5-dinitrothiophene, may involve a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may interfere with the function of sulfur-containing proteins or simpler thiols inside the cell . This could potentially disrupt a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
Based on its mode of action, it can be inferred that the compound may disrupt the function of target proteins or enzymes, potentially leading to cell death or other biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-nitrothiophene. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.
生化学分析
Cellular Effects
Some nitrothiophenes have been shown to have a wide range of biological activities, including inhibiting the growth of certain organisms
Molecular Mechanism
It is known that some nitrothiophenes can undergo nucleophilic attack by intracellular thiols, leading to displacement of halogen
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 3-chlorothiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-nitrothiophene often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions: 3-Chloro-2-nitrothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide) in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted thiophenes with various functional groups.
Reduction: 3-Chloro-2-aminothiophene.
Electrophilic Substitution: Halogenated or sulfonated thiophenes.
類似化合物との比較
2-Chloro-3-nitrothiophene: Similar structure but with different positional isomerism.
3-Bromo-2-nitrothiophene: Bromine atom instead of chlorine, affecting reactivity and properties.
2-Nitrothiophene: Lacks the chlorine atom, leading to different chemical behavior.
Uniqueness: 3-Chloro-2-nitrothiophene is unique due to the combined presence of both chlorine and nitro groups on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
3-chloro-2-nitrothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRGXGMRGIFNDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)
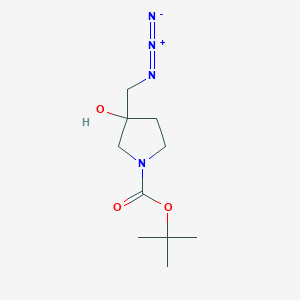
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)
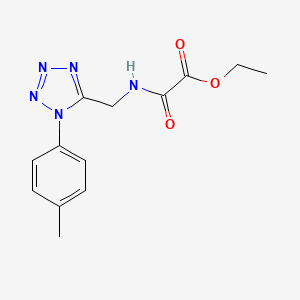
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)
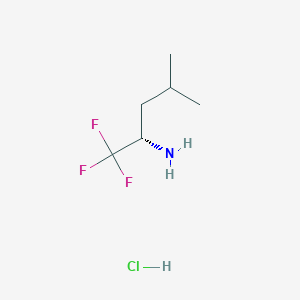

![1,3-bis(4-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378941.png)
